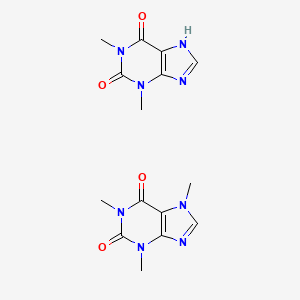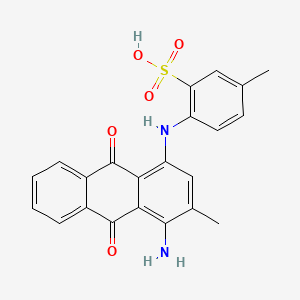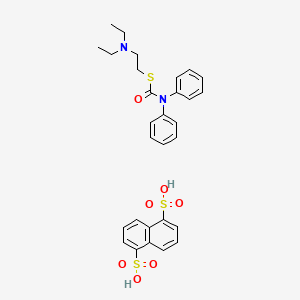
Phencarbamide napadisilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate is a complex organic compound with a unique structure that includes both aromatic and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate typically involves multiple steps. The initial step often includes the formation of the di(phenyl)carbamoylsulfanyl group, followed by the introduction of the ethyl-diethylazanium moiety. The final step involves the sulfonation of naphthalene to form the naphthalene-1,5-disulfonate group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.
Substitution: Aromatic substitution reactions can occur on the phenyl or naphthalene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinates, thiols, and various substituted aromatic compounds.
科学研究应用
2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用机制
The mechanism of action of 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The sulfonate groups play a crucial role in its solubility and reactivity, while the aromatic rings contribute to its binding affinity.
相似化合物的比较
Similar Compounds
- 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;benzene-1,3-disulfonate
- 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;benzene-1,4-disulfonate
Uniqueness
Compared to similar compounds, 2-[Di(phenyl)carbamoylsulfanyl]ethyl-diethylazanium;2-(diphenylcarbamoylsulfanyl)ethyl-diethylazanium;naphthalene-1,5-disulfonate is unique due to the presence of the naphthalene-1,5-disulfonate group, which enhances its reactivity and potential applications. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
72017-58-4 |
|---|---|
分子式 |
C29H32N2O7S3 |
分子量 |
616.8 g/mol |
IUPAC 名称 |
S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C19H24N2OS.C10H8O6S2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h5-14H,3-4,15-16H2,1-2H3;1-6H,(H,11,12,13)(H,14,15,16) |
InChI 键 |
ZZNARJBYZHRHKJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


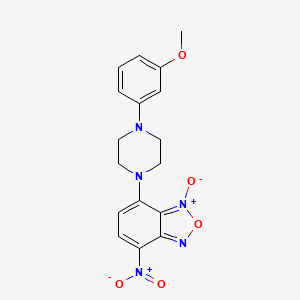
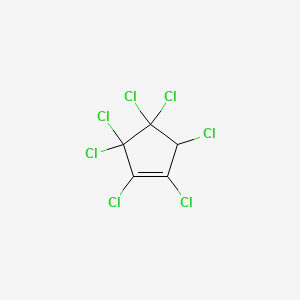
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)
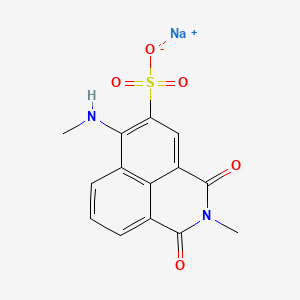
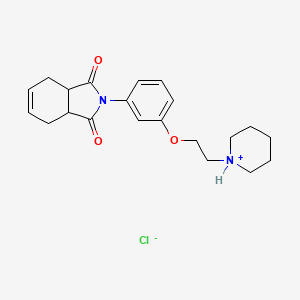
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
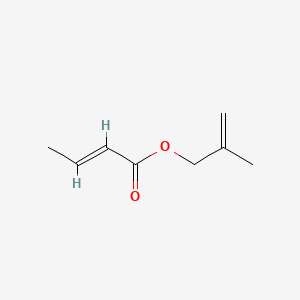
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
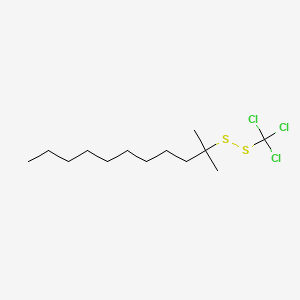
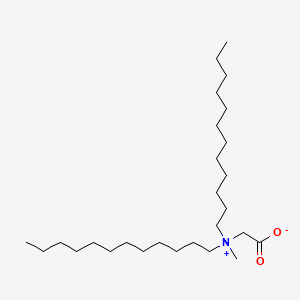
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
